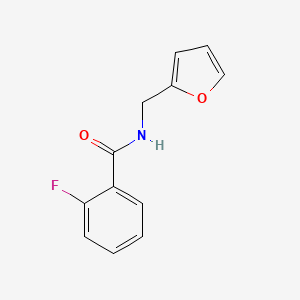

N-1H-benzimidazol-2-yl-5-bromo-2-furamide

Overview

Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications and shows a variety of biological activities. The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Scientific Research Applications

- Benzimidazole derivatives have been studied for their antibacterial properties. In the case of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide, researchers synthesized a series of related compounds (6a–f) and evaluated their predicted bioactivity and actual antibacterial activity .

- While not explicitly studied for anticancer activity, benzimidazole derivatives have shown promise in related research. Considering the structural features of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide, further investigations could explore its potential as an anticancer agent .

- Researchers have synthesized novel benzimidazolyl-2-hydrazones with combined anthelmintic (antiparasitic) and antioxidant properties. Although not directly related to our compound, this highlights the broader potential of benzimidazole-based molecules in parasitic infections .

Antibacterial Activity

Anticancer Potential

Antiparasitic Properties

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They are known to interact with various biological targets, including enzymes like glucokinase , and cellular structures such as microtubules . The specific targets for this compound would need further experimental validation.

Mode of Action

For instance, some benzimidazole derivatives have been found to bind to the allosteric site of glucokinase, leading to its activation . Others have been reported to bind to tubulin proteins, disrupting microtubule assembly and causing chromosomal malsegregation .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to activate glucokinase, a key enzyme in the glycolysis pathway . Others have been reported to disrupt microtubule assembly, affecting cell division .

Pharmacokinetics

It is known that benzimidazole derivatives can be well absorbed and distributed in the body, metabolized, and then excreted . The specific ADME properties of this compound would need further experimental validation.

Result of Action

For instance, some benzimidazole derivatives have been found to activate glucokinase, leading to increased glucose metabolism . Others have been reported to disrupt microtubule assembly, affecting cell division and potentially leading to cell death .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of benzimidazole derivatives . The specific influences of environmental factors on this compound would need further experimental validation.

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVURQADUUTPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330320 | |

| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

CAS RN |

313231-24-2 | |

| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)

![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)

![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)

![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)